molecular formula C10H11F3O B8312397 2-Propyl-3-trifluoromethyl-phenol

2-Propyl-3-trifluoromethyl-phenol

Cat. No.: B8312397
M. Wt: 204.19 g/mol
InChI Key: XIGSRGGIPQBKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-3-trifluoromethyl-phenol is a substituted phenol derivative characterized by a propyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

2-propyl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H11F3O/c1-2-4-7-8(10(11,12)13)5-3-6-9(7)14/h3,5-6,14H,2,4H2,1H3

InChI Key

XIGSRGGIPQBKRL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on impurities and related compounds in Drospirenone/Ethinyl Estradiol formulations, none of which structurally or functionally resemble 2-Propyl-3-trifluoromethyl-phenol. Below is a comparison of compounds listed in the evidence to highlight their distinctions:

Table 1: Structural and Functional Comparison

Compound ID Structure/Name Key Features Relevance to this compound
a 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Contains a thiophene ring and methylamino group; alcohol functionality No structural or functional overlap
b 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalene core with thiophene and methylamino substituents Differs in aromatic system and substituents
c Naphthalene-1-ol Simple naphthol with no alkyl/fluoro groups Lacks propyl and trifluoromethyl moieties
f 1-Fluoronaphthalene Fluorinated naphthalene derivative No phenolic -OH group or alkyl chains

Key Observations:

Aromatic Systems: Unlike this compound (a monosubstituted phenol), the evidence includes naphthalene-based (compounds b, c, f) and thiophene-containing structures (a, b).

Functional Groups: The trifluoromethyl and propyl groups in the target compound are absent in all listed impurities. Instead, the evidence highlights amino, thiophene, and naphthalene moieties.

Research Findings and Limitations

For example:

  • Fluorinated impurities (e.g., 1-Fluoronaphthalene ) are scrutinized for stability under synthesis conditions.
  • Thiophene-containing compounds (e.g., a, b) may require specialized chromatographic methods for detection.

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